molecular formula C11H14N2O B1313109 [(5-Methoxy-1H-indol-2-yl)methyl]methylamine CAS No. 91180-69-7

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine

Cat. No.: B1313109
CAS No.: 91180-69-7
M. Wt: 190.24 g/mol
InChI Key: ADUALTRHQFEHPX-UHFFFAOYSA-N
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Description

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group at the 5-position of the indole ring and a methylamine group attached to the 2-position via a methylene bridge.

Biochemical Analysis

Biochemical Properties

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine plays a role in several biochemical reactions. It interacts with enzymes such as myeloperoxidase, where it acts as an inhibitor of the chlorinating activity . This interaction is crucial as myeloperoxidase is involved in the production of hypochlorous acid, a potent antimicrobial agent. By inhibiting this enzyme, this compound can modulate inflammatory responses. Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with myeloperoxidase can lead to changes in the oxidative stress response within cells . This compound may also affect the expression of genes involved in inflammation and immune responses, thereby modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting myeloperoxidase, it prevents the formation of hypochlorous acid, thereby reducing oxidative stress and inflammation . This inhibition occurs through the binding of this compound to the active site of the enzyme, blocking its catalytic activity. Additionally, this compound may influence other molecular pathways by interacting with various proteins and enzymes, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of myeloperoxidase and prolonged modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit myeloperoxidase and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as myeloperoxidase, influencing the production of reactive oxygen species and modulating oxidative stress . This compound may also affect other metabolic processes by interacting with various cofactors and enzymes, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with specific biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Halogenated or sulfonylated indole derivatives

Comparison with Similar Compounds

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1-(5-methoxy-1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-7-9-5-8-6-10(14-2)3-4-11(8)13-9/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUALTRHQFEHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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